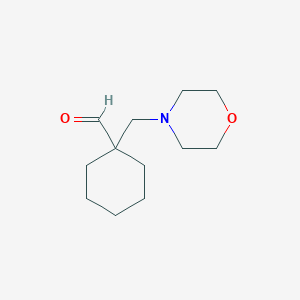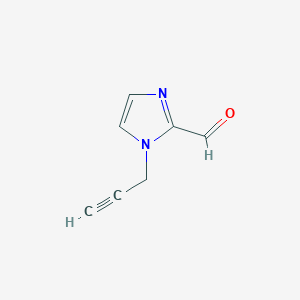
6-((三甲基硅烷基)乙炔基)喹啉
描述
6-((Trimethylsilyl)ethynyl)quinoline is a chemical compound characterized by the presence of a quinoline ring system with a trimethylsilyl ethynyl group attached to the 6th position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline as the starting material.
Trimethylsilyl Ethynyl Group Introduction: The trimethylsilyl ethynyl group is introduced through a reaction involving trimethylsilyl chloride (TMSCl) and ethynyl lithium reagents.
Reaction Conditions: The reaction is usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires specialized equipment and controlled environments to maintain reaction conditions.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring system.
Substitution: Substitution reactions at different positions on the quinoline ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Halogenated quinolines, alkylated quinolines.
Chemistry:
Synthetic Intermediate: 6-((Trimethylsilyl)ethynyl)quinoline serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Protecting Group: The trimethylsilyl group can act as a protecting group for the ethynyl moiety during multi-step synthesis processes.
Biology:
Biological Probes: The compound can be used as a fluorescent probe or a biological marker in various biological studies.
Enzyme Inhibitors:
Medicine:
Drug Development: Research into its potential use as a lead compound in drug discovery, particularly in the development of anticancer or antimicrobial agents.
Pharmacokinetics: Studying its pharmacokinetic properties to understand its behavior in biological systems.
Industry:
Material Science: Use in the development of advanced materials with specific electronic or photonic properties.
Catalysts: Potential application as a catalyst or a ligand in catalytic processes.
科学研究应用
抗疟疾活性
喹啉衍生物以其抗疟疾特性而闻名 . 它们构成了新药开发中重要的杂环化合物类别 .
抗癌活性
已发现喹啉衍生物具有抗癌特性 . 它们可用于开发新的治疗剂 .
抗菌活性
已发现喹啉及其衍生物具有抗菌活性 . 这使得它们在开发新的抗生素方面很有价值 .
抗真菌活性
喹啉衍生物也表现出抗真菌特性 . 它们可用于治疗各种真菌感染 .
抗炎和镇痛活性
已发现喹啉具有抗炎和镇痛活性 . 这使其成为开发新的止痛药和消炎药的潜在候选药物 .
心血管活性
已发现喹啉衍生物表现出心血管活性 . 它们可用于治疗各种心血管疾病 .
中枢神经系统活性
已发现喹啉衍生物在中枢神经系统中表现出活性 . 它们可用于治疗各种神经系统疾病 .
降血糖活性
作用机制
Mode of Action
It’s known that trimethylsilyl (tms) groups are often used in organic synthesis due to their ability to protect reactive sites in a molecule during a chemical reaction .
Action Environment
The action of 6-((Trimethylsilyl)ethynyl)quinoline can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability, efficacy, and action of the compound .
相似化合物的比较
6-Ethynylquinoline: Similar structure but lacks the trimethylsilyl group.
6-(Trimethylsilyl)quinoline: Similar but without the ethynyl group.
Quinoline Derivatives: Various other quinoline derivatives with different substituents.
Uniqueness:
The presence of both the trimethylsilyl and ethynyl groups on the quinoline ring system provides unique chemical properties and reactivity compared to other quinoline derivatives.
This comprehensive overview highlights the significance of 6-((Trimethylsilyl)ethynyl)quinoline in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
trimethyl(2-quinolin-6-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-6-7-14-13(11-12)5-4-9-15-14/h4-7,9,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIGADZNDDKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743760 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683774-32-5 | |
| Record name | 6-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate](/img/structure/B1443454.png)
![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)







![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)




